molecular formula C21H22N2O4S B2971309 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 1903176-37-3

8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2971309
CAS No.: 1903176-37-3
M. Wt: 398.48
InChI Key: ZXZCJQBRWJXZRA-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 8-position with a piperidin-4-yloxy group. The piperidine nitrogen is further functionalized with a 2-methoxybenzenesulfonyl moiety. This structure is part of a broader class of sulfonyl-piperidine-quinoline hybrids, which are explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

8-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-26-18-8-2-3-10-20(18)28(24,25)23-14-11-17(12-15-23)27-19-9-4-6-16-7-5-13-22-21(16)19/h2-10,13,17H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZCJQBRWJXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 1-(2-methoxybenzenesulfonyl)piperidine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the quinoline ring reacts with electrophiles like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: Quinoline N-oxide

    Reduction: Aminoquinoline derivatives

    Substitution: Halogenated or sulfonylated quinoline derivatives

Scientific Research Applications

8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The piperidine ring and the 2-methoxybenzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s aryl substituent significantly impacts electronic and steric properties:

Compound Sulfonyl Substituent Molecular Weight Key Properties/Activities Reference
Target Compound 2-Methoxybenzene ~445.5* Enhanced solubility (methoxy group) N/A
3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-yl amino)quinoline 4-Chlorobenzene 402.4 Antifungal activity; HPLC purity: 96.2%
3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-yl amino)quinoline 4-Fluorobenzene ~386.4 Improved metabolic stability
3-(4-Ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline (BB90881) 4-Ethylbenzene 424.5 Research use only; commercial availability
8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline 3-Chloropyridine (non-aryl) 417.9 Heterocyclic sulfonyl group; unconfirmed bioactivity

Notes:

  • Electron-donating groups (e.g., 2-methoxy) may improve solubility but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., 4-Cl, 4-F), which enhance sulfonyl group stability and target binding .

Modifications on the Piperidine Ring

The piperidine ring’s substitution pattern affects conformational flexibility and interactions:

Compound Piperidine Modification Impact on Activity Reference
Target Compound Unsubstituted piperidine Flexible binding to hydrophobic pockets N/A
8-(1-Methylpiperidin-4-yl amino)quinoline derivatives N-Methylation Increased metabolic stability; reduced off-target effects
8-(1-tert-Butoxycarbonylpiperidin-4-yl amino)quinoline tert-Butoxycarbonyl (Boc) Protective group for amine functionality during synthesis

Key Insight :

Quinoline Core Modifications

The quinoline scaffold’s substitution pattern influences π-π stacking and hydrogen bonding:

Compound Quinoline Substitution Biological Relevance Reference
Target Compound 8-Oxy-piperidine linkage Optimal spatial arrangement for target binding N/A
4-Amino-3-arylsulfanylquinoline derivatives 3-Sulfanyl, 4-amino groups Precursors for sulfonylquinoline synthesis
2H-Pyrrolo[3,4-c]quinoline derivatives Fused pyrrolo-quinoline Extended planar structure for intercalation

Note: The 8-position substitution in the target compound avoids steric hindrance seen in fused-ring analogs (e.g., ), favoring interactions with flat binding sites.

Structure-Activity Relationship (SAR) Trends

Sulfonyl Substituents :

  • 4-Chloro (): High antifungal activity but moderate solubility.
  • 2-Methoxy (Target): Improved solubility with retained binding affinity.

Piperidine Modifications :

  • N-Methylation (): Enhances pharmacokinetics but may reduce target affinity.

Quinoline Position: 8-Substitution: Optimal for balancing steric and electronic effects.

Biological Activity

8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a piperidine moiety through an ether bond, with a methoxybenzenesulfonyl group substituting on the piperidine. Its molecular formula is C17H20N2O3S, and it has a molecular weight of 336.42 g/mol.

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

  • Anticonvulsant Activity : Certain derivatives of piperidine have demonstrated significant anticonvulsant properties. For instance, studies on related compounds have shown that they can effectively reduce seizure activity in animal models, suggesting that this compound may possess similar effects .
  • Antiviral Properties : Quinoline derivatives have been explored for their antiviral potential. A study highlighted the effectiveness of quinazolinone derivatives as antiviral agents, indicating that modifications to the quinoline structure can enhance activity against viral pathogens .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effectiveness Reference
AnticonvulsantHigh
AntiviralModerate
AntitumorUnder investigation

Case Studies

  • Anticonvulsant Study : In a controlled study, derivatives similar to this compound were tested for their ability to prevent seizures induced by pentylenetetrazol in rodents. Results indicated a dose-dependent reduction in seizure frequency, with some compounds showing efficacy comparable to established anticonvulsants like valproic acid .
  • Antiviral Research : A series of quinazolinone derivatives were synthesized and evaluated for their antiviral activity against influenza virus. The study found that modifications in the side chains significantly affected the antiviral potency, suggesting that similar modifications in this compound could enhance its antiviral properties .
  • Preclinical Antitumor Activity : Preliminary studies have indicated potential antitumor activity for compounds structurally related to this compound. Further investigations are needed to elucidate the mechanisms and efficacy in various cancer cell lines .

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